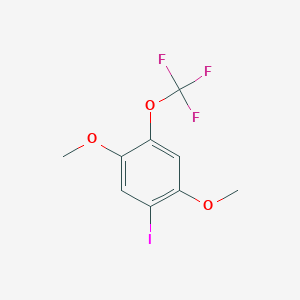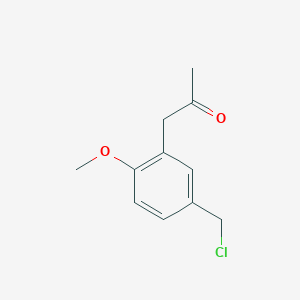
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid is a complex organic compound with a unique stereochemistry. This compound is characterized by its multiple chiral centers and a double bond in the E-configuration. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. Common synthetic routes may include:
Aldol Condensation: This step involves the formation of the carbon backbone with the desired stereochemistry.
Reduction and Oxidation Reactions: These reactions are used to introduce hydroxyl and amino groups at specific positions.
Protecting Group Strategies: Protecting groups are often used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.
Aplicaciones Científicas De Investigación
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid: shares similarities with other amino acids and hydroxy acids, such as:
Uniqueness
The uniqueness of this compound lies in its complex stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(E,2S,3R,4S)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8-,9+/m0/s1 |
Clave InChI |
AHQFCPOIMVMDEZ-VSXNJVAHSA-N |
SMILES isomérico |
C/C=C/C[C@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canónico |
CC=CCC(C)C(C(C(=O)O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



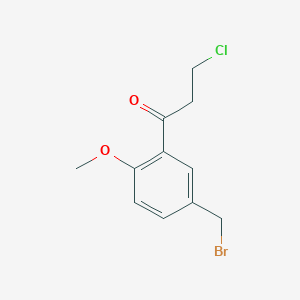
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
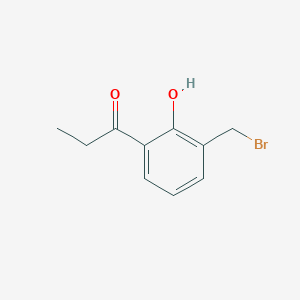
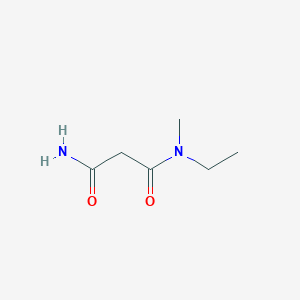


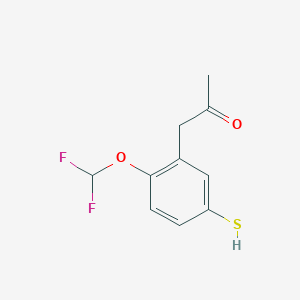
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
